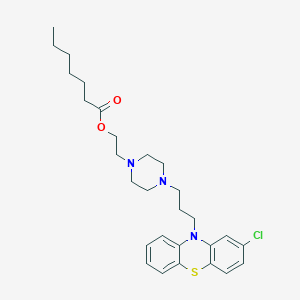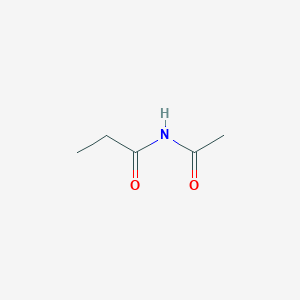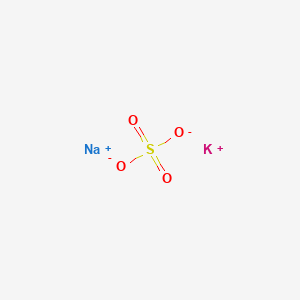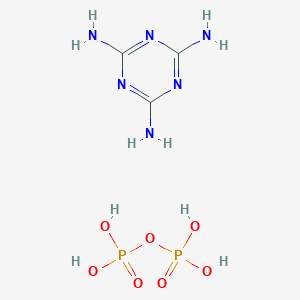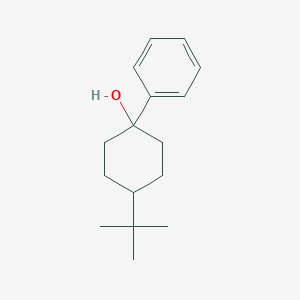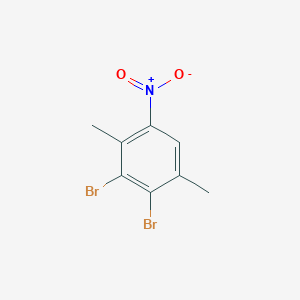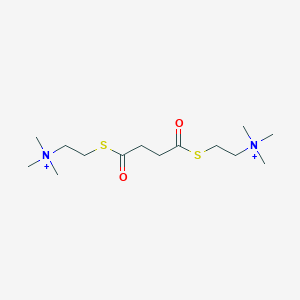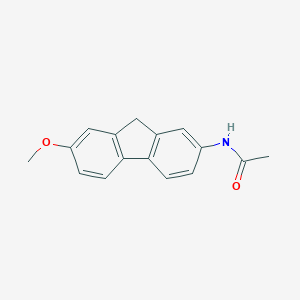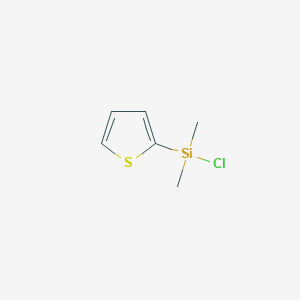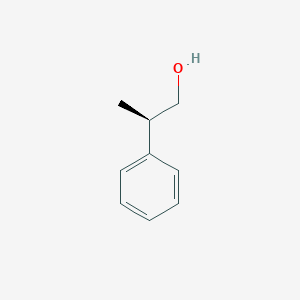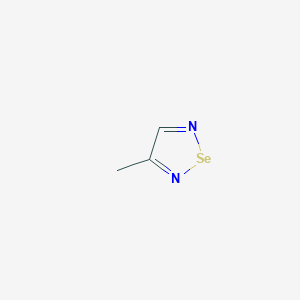
3-Methyl-1,2,5-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,5-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms. It is a five-membered ring with two nitrogen atoms and one selenium atom in the ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,5-selenadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-1,2,5-selenadiazole can affect several biochemical and physiological processes in the body. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. It has also been shown to modulate the expression of several genes involved in inflammation and immunity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methyl-1,2,5-selenadiazole in lab experiments is its high selectivity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can hinder its application in aqueous systems.
Orientations Futures
There are several future directions for the research on 3-Methyl-1,2,5-selenadiazole. One of the potential areas of application is in the development of novel antitumor agents. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the potential applications of 3-Methyl-1,2,5-selenadiazole in material science and organic synthesis should also be explored.
Méthodes De Synthèse
The synthesis of 3-Methyl-1,2,5-selenadiazole can be achieved through several methods, including the reaction of 3-methyl-1,2,4-triazole with selenium dioxide, the reaction of 3-methyl-1,2,4-triazole with selenium powder in the presence of potassium carbonate, and the reaction of 3-methyl-1,2,4-triazole with selenium chloride in the presence of sodium methoxide.
Applications De Recherche Scientifique
3-Methyl-1,2,5-selenadiazole has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant and antimicrobial properties.
Propriétés
Numéro CAS |
17505-11-2 |
|---|---|
Nom du produit |
3-Methyl-1,2,5-selenadiazole |
Formule moléculaire |
C3H4N2Se |
Poids moléculaire |
147.05 g/mol |
Nom IUPAC |
3-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-4-6-5-3/h2H,1H3 |
Clé InChI |
XZWXJWDIOGQTQL-UHFFFAOYSA-N |
SMILES |
CC1=N[Se]N=C1 |
SMILES canonique |
CC1=N[Se]N=C1 |
Autres numéros CAS |
17505-11-2 |
Synonymes |
3-Methyl-1,2,5-selenadiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



